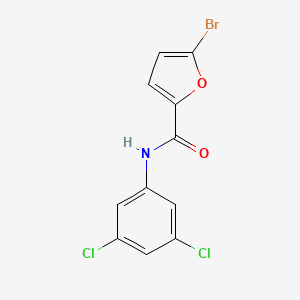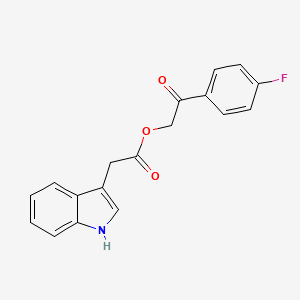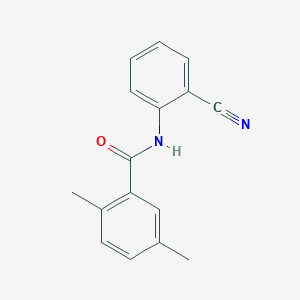![molecular formula C19H19FN2O3 B5697760 3-ethoxy-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol](/img/structure/B5697760.png)
3-ethoxy-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethoxy-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol, also known as AZD6244, is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in cell proliferation, differentiation, and survival, and is often dysregulated in cancer cells. AZD6244 has shown promising results in preclinical studies and is currently being investigated in clinical trials for the treatment of various cancers.
作用機序
3-ethoxy-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol targets the MAPK pathway by inhibiting the activity of MEK1 and MEK2, which are upstream kinases that activate the MAPK pathway. By inhibiting MEK1/2, this compound prevents the activation of downstream signaling pathways that promote cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects in preclinical studies. Biochemically, this compound inhibits the phosphorylation of ERK1/2, which are downstream effectors of the MAPK pathway. Physiologically, this compound has been shown to inhibit cell proliferation and induce cell death in cancer cells.
実験室実験の利点と制限
3-ethoxy-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good pharmacokinetic properties. It has also been extensively studied in preclinical models of various cancers, making it a well-established tool for investigating the MAPK pathway. However, this compound also has some limitations. It is not selective for MEK1/2 and can inhibit other kinases, which may lead to off-target effects. Additionally, the efficacy of this compound may be limited by the development of resistance mechanisms in cancer cells.
将来の方向性
There are several future directions for the investigation of 3-ethoxy-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol. One area of interest is the development of combination therapies that include this compound and other targeted agents or chemotherapy drugs. Another area of interest is the investigation of biomarkers that can predict response to this compound in cancer patients. Additionally, there is ongoing research into the development of more selective MEK inhibitors that may have improved efficacy and fewer off-target effects.
合成法
The synthesis of 3-ethoxy-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol involves several steps, including the reaction of 4-fluorophenol with 3-methyl-2-butanone to form 4-fluoro-3-methylphenol. This is then reacted with 1,3-dimethyl-5-ethoxy-2-nitrobenzene to form 3-ethoxy-6-(4-fluoro-3-methylphenyl)-2-nitrophenol. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 4-chloro-5-methyl-1H-pyrazole-3-carboxylic acid to form this compound.
科学的研究の応用
3-ethoxy-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol has been extensively studied in preclinical models of various cancers, including melanoma, pancreatic cancer, and non-small cell lung cancer. In these studies, this compound has been shown to inhibit the MAPK pathway, leading to decreased cell proliferation and increased cell death. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
特性
IUPAC Name |
3-ethoxy-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-4-24-16-10-9-15(18(23)11(16)2)17-19(12(3)21-22-17)25-14-7-5-13(20)6-8-14/h5-10,23H,4H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGDZBCRHSQAIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C2=NNC(=C2OC3=CC=C(C=C3)F)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5697677.png)


![N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5697714.png)


![methyl 4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5697730.png)

![3-(benzyloxy)benzaldehyde [3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5697734.png)

![N-(2,5-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5697763.png)

![methyl {4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5697779.png)
